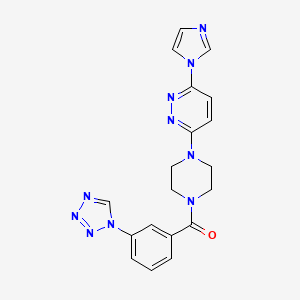

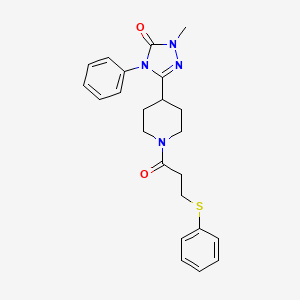

![molecular formula C24H23N5O3 B2988299 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115336-47-4](/img/structure/B2988299.png)

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a derivative of piperazine and 2-azetidinone . Piperazine scaffolds or 2-azetidinone pharmacophores have been reported to show anti-cancer activities and apoptosis induction in different types of cancer cells .

Synthesis Analysis

The synthesis of this compound involves the reaction of two building blocks . The synthesized compounds were characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis

The compound has a melting point of 177–179 °C . The yield of the compound is 69.26% . The compound has a molecular weight of 414.16 .Applications De Recherche Scientifique

Alpha1-Adrenoceptor Ligands

Compounds with a pyrrolo[3,2-d]pyrimidine-2,4-dione (PPm) system, which are analogues of alpha(1)-adrenoceptor (alpha(1)-AR) ligands, have been studied for their binding profiles. Variations in the PPm and phenylpiperazine (PPz) moieties, as well as the connecting alkyl chain, influence affinity toward alpha(1)-ARs. Molecular modeling approaches like pharmacophoric mapping and quantitative structure-affinity relationship analysis were applied to understand these relationships (Patanè et al., 2005).

Anticonvulsant Activity

Derivatives of pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione have been synthesized and tested for anticonvulsant activity. These compounds showed effectiveness in various seizure models, indicating their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies have been conducted to understand the anticonvulsant activity of these compounds (Kamiński et al., 2011).

Antibacterial Activity

Compounds derived from benzyl piperazine with pyrimidine and isoindolinedione structures have shown significant antibacterial activity. These compounds were synthesized using microwave-assisted methods and tested for their effectiveness against various bacterial strains (C.Merugu et al., 2010).

Glycolic Acid Oxidase Inhibitors

An extensive series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and studied as inhibitors of glycolic acid oxidase (GAO). These compounds, with large lipophilic 4-substituents, are potent, competitive inhibitors of porcine liver GAO in vitro. This research indicates the potential of these compounds in reducing urinary oxalate levels (Rooney et al., 1983).

Receptor Ligands

Derivatives of pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene were synthesized and evaluated for their affinities to alpha 1-adrenoceptor and 5HT1A-receptor. These compounds showed good to excellent affinities, indicating their potential use as receptor ligands (Romeo et al., 1993).

Propriétés

IUPAC Name |

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c30-20(28-13-11-27(12-14-28)18-9-5-2-6-10-18)16-29-23(31)22-21(26-24(29)32)19(15-25-22)17-7-3-1-4-8-17/h1-10,15,25H,11-14,16H2,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMPGMNCAMOEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2988218.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2988219.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)

![3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2988229.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2988230.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2988231.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2988236.png)

![1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2988237.png)

![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2988238.png)